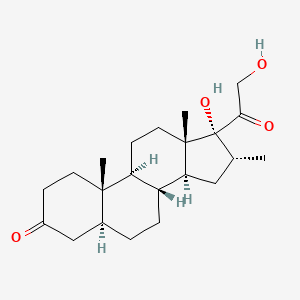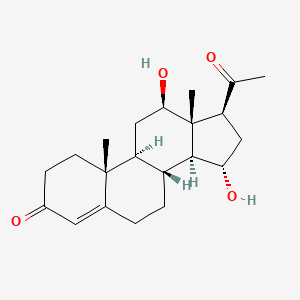
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine is a heterocyclic compound that combines the structural features of triazoles and benzodiazepines. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of anticonvulsant agents .
Métodos De Preparación
The synthesis of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine typically involves a multi-step process. One common method starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates are then reacted with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine involves its interaction with benzodiazepine receptors in the brain. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects and reduced neuronal excitability . This mechanism is similar to that of other benzodiazepines, which are known for their sedative and anticonvulsant properties.
Comparación Con Compuestos Similares
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine can be compared with other triazolo-benzodiazepine derivatives, such as:
Alprazolam: Known for its anxiolytic effects.
Estazolam: Used primarily for its sedative properties.
Triazolam: Commonly prescribed for short-term treatment of insomnia.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to other similar compounds .
Propiedades
Número CAS |
127933-84-0 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
10H-triazolo[5,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C10H8N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-6H,7H2 |
Clave InChI |
LPSHMFMFMNQEEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N=CC3=CN=NN31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)









![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)


